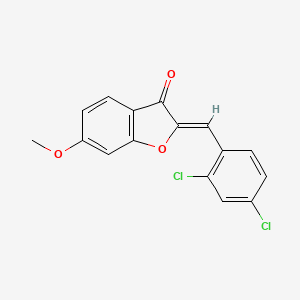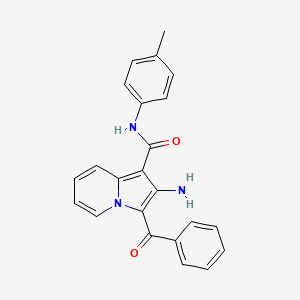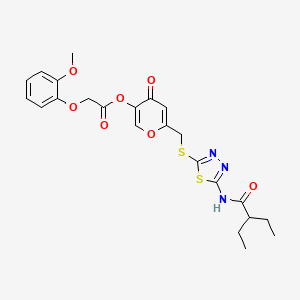
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with a methoxy group at the 6-position and a dichlorobenzylidene substituent at the 2-position. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond to a single bond, altering the compound’s geometry and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions result in derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. Its potential bioactivity could lead to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the dichlorobenzylidene and methoxy groups suggests potential activity as an antimicrobial or anticancer agent, although specific studies are needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2,4-dichlorobenzylidene)-benzofuran-3(2H)-one: Lacks the methoxy group, which may affect its reactivity and bioactivity.
(Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
(Z)-2-(2,4-dichlorobenzylidene)-6-ethoxybenzofuran-3(2H)-one: Features an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of the methoxy group in (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. This unique structure may also confer specific bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-5-12-14(8-11)21-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFZJOGLYYAIL-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2790583.png)
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790585.png)
![N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790586.png)
![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2790593.png)

![N-(4-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2790595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
